molecular formula C8H10N2O3 B2517006 3,4-Diamino-5-methoxybenzoic acid CAS No. 2167478-26-2

3,4-Diamino-5-methoxybenzoic acid

Cat. No.: B2517006
CAS No.: 2167478-26-2
M. Wt: 182.179
InChI Key: CBBTXJAFDBTOKD-UHFFFAOYSA-N
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Description

3,4-Diamino-5-methoxybenzoic acid is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of two amino groups and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-5-methoxybenzoic acid typically involves the nitration of 5-methoxybenzoic acid followed by reduction of the nitro groups to amino groups. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the diamino compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products Formed

    Oxidation: 3,4-Dinitro-5-methoxybenzoic acid.

    Reduction: this compound.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3,4-Diamino-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diamino-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminobenzoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    5-Methoxybenzoic acid: Lacks the amino groups, resulting in different chemical properties and applications.

    3,4-Dihydroxy-5-methoxybenzoic acid:

Uniqueness

3,4-Diamino-5-methoxybenzoic acid is unique due to the presence of both amino and methoxy groups on the benzoic acid core

Properties

IUPAC Name

3,4-diamino-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,9-10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBTXJAFDBTOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167478-26-2
Record name 3,4-diamino-5-methoxybenzoic acid
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